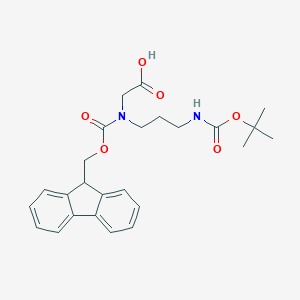

Fmoc-N-(3-Boc-氨基丙基)-Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, also known as Fmoc-Norn(Boc)-OH, is a chemical compound with the molecular formula C25H30N2O6 . It is an Fmoc protected glycine derivative that is useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves N-(9-Fluorenylmethoxycarbonyloxy)succinimide and N-[3-(BOC-AMINO)PROPYL]-GLYCINE . The product appears as a white powder .Molecular Structure Analysis

The molecular structure of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is represented by the Inchi Code: 1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) . The molecular weight is 454.52 .Physical And Chemical Properties Analysis

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a white powder . It has a predicted boiling point of 649.3±48.0 °C and a predicted density of 1.232±0.06 g/cm3 . The compound has a predicted pKa value of 3.88±0.10 .科学研究应用

肽的合成和修饰

Fmoc-N-(3-Boc-氨基丙基)-Gly-OH 在肽的合成和结构表征中至关重要。它在合成多肽中的用途(多肽在疾病预防和治疗中具有潜在应用)证明了它的价值。一项研究重点介绍了 Fmoc-L-Lys(Boc)-Gly-OH 的合成,展示了其在制备具有改进合成方法的多肽中的作用,表明其在肽化学中的关键作用 (赵一楠和梅兰妮·基,2013)。此外,关于肟碳酸酯作为引入 Fmoc 和 Alloc 保护基团的新型试剂的研究(没有副反应)强调了 Fmoc 保护的氨基酸在产出高纯度肽中的重要性 (谢琳·N·哈塔布等人,2010)。

糖肽合成

该化合物的应用延伸到糖肽的合成,糖肽对于理解细胞机制和开发治疗剂至关重要。研究证明了具有 N-烷基氨氧基侧链的 Fmoc 保护氨基酸的合成,促进了新糖肽的快速合成。这种方法有助于创建模拟天然糖肽的糖缀合物,为生物医学研究做出了重大贡献 (M. 卡拉斯科等人,2006)。

安全和危害

The safety information for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH indicates that it should be stored at 0-8 °C . The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGVUJDLQCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373277 |

Source

|

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

CAS RN |

143192-31-8 |

Source

|

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)